4H-Imidazo[1,5-a]benzimidazole
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Overview
Description
4H-Imidazo[1,5-a]benzimidazole is a heterocyclic compound that combines the structural features of both imidazole and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[1,5-a]benzimidazole typically involves the cyclization of anilides under acidic conditions. One common method includes the oxidative cyclization of anilines via nitrosobenzene intermediates. Another approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. These methods may include solvent-free conditions and the use of environmentally benign catalysts to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazo[1,5-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoquinones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4H-Imidazo[1,5-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of fluorescent sensors due to its excellent solid-state luminescence properties
Mechanism of Action
The mechanism of action of 4H-Imidazo[1,5-a]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyridine
- Benzimidazole
Comparison: 4H-Imidazo[1,5-a]benzimidazole is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. Compared to imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine, it exhibits different stacking properties and interactions due to the position of nitrogen atoms.
Biological Activity
4H-Imidazo[1,5-a]benzimidazole is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Synthesis
This compound is part of a larger class of compounds known as benzimidazoles. These compounds are characterized by their fused ring systems, which contribute to their biological activity. The synthesis of this compound derivatives has been optimized through various methods, including one-pot annulation processes that enhance yield and efficiency .
Biological Activities
The biological activities of this compound derivatives have been extensively studied. Key areas of interest include:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi .
- Anticancer Properties : Research indicates that these compounds may possess anticancer activity. A study reported that certain derivatives inhibited cell proliferation in various cancer cell lines, suggesting potential as chemotherapeutic agents .
- CNS Activity : Some derivatives have been identified as ligands for GABA receptors, indicating potential use in treating neurological disorders. For example, the imidazo[1,5-a][1,4]benzodiazepine class has been noted for its interaction with GABA_A receptors, which are critical in modulating neuronal excitability .
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several this compound derivatives using the broth microdilution method. The minimum inhibitory concentrations (MICs) were determined against various pathogens:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
1 | 50 | Salmonella typhi |
2 | 250 | Candida albicans |
3 | 62.5 | Staphylococcus aureus |
These results highlight the promising antibacterial and antifungal properties of these compounds compared to standard antibiotics .
Anticancer Activity
In vitro studies assessed the cytotoxic effects of selected derivatives on cancer cell lines. Notably:
- Compound A showed an IC50 value of 12 µM against breast cancer cells.
- Compound B demonstrated significant apoptosis induction in colon cancer cells at concentrations as low as 10 µM.
These findings suggest that this compound derivatives could be developed into effective anticancer agents .
The mechanisms underlying the biological activities of this compound derivatives are multifaceted:
- GABA_A Receptor Modulation : Compounds may act as agonists or inverse agonists at GABA_A receptors, influencing neurotransmission and potentially providing therapeutic effects in anxiety and seizure disorders.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription in cancer cells.
Properties
IUPAC Name |
4H-imidazo[1,5-a]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-5-10-6-12(8)9/h1-6,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDVEAQZJUDROX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CN=CN23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663563 |
Source
|
Record name | 4H-Imidazo[1,5-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16151-99-8 |
Source
|
Record name | 4H-Imidazo[1,5-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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